molecular formula C16H14O5 B6404982 3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1262004-70-5

3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6404982
CAS No.: 1262004-70-5
M. Wt: 286.28 g/mol
InChI Key: FVSJHGVBAMDHRD-UHFFFAOYSA-N
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Description

3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both methoxy and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid followed by a series of substitution reactions to introduce the methoxycarbonyl and methoxy groups. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 3-(3-carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: Formation of 3-(3-methoxycarbonylphenyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of 3-(3-methoxycarbonylphenyl)-2-methoxy-5-nitrobenzoic acid or 3-(3-methoxycarbonylphenyl)-2-methoxy-5-bromobenzoic acid.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carboxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 3-Methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 3-Carboxyphenylboronic acid

Comparison: 3-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxy and carboxyl groups on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, the presence of the methoxy group can enhance the electron-donating properties, affecting the compound’s behavior in electrophilic substitution reactions.

Properties

IUPAC Name

2-methoxy-3-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-12(7-4-8-13(14)15(17)18)10-5-3-6-11(9-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSJHGVBAMDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690683
Record name 2-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-70-5
Record name 2-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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